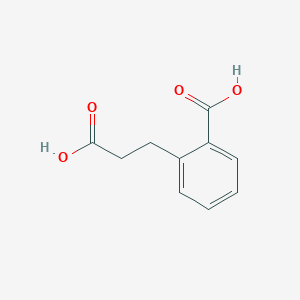

2-(2-Carboxyethyl)benzoic acid

Description

Properties

IUPAC Name |

2-(2-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEXBQLWMFMATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280376 | |

| Record name | 2-(2-carboxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-79-4 | |

| Record name | 776-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-carboxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Carboxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Dicarboxylic Acid Building Block

An In-depth Technical Guide to 2-(2-Carboxyethyl)benzoic Acid

This compound, also known by its synonym 3-(2-carboxyphenyl)propionic acid, is an aromatic dicarboxylic acid featuring a benzoic acid core ortho-substituted with a propionic acid chain.[1] This unique structural arrangement, possessing two carboxylic acid groups with distinct steric and electronic environments, establishes it as a highly versatile building block in organic synthesis. Its utility spans from the construction of complex molecular architectures in medicinal chemistry to the development of novel polymers and materials. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's identity and physical characteristics is the bedrock of its effective application in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its suitability for various analytical and synthetic protocols.

Molecular Identifiers and Structure

The unambiguous identification of this compound is crucial for sourcing and regulatory compliance.

-

IUPAC Name : this compound[2]

-

Synonyms : 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid, 2-Carboxyhydrocinnamic acid[1]

The molecule's structure features two carboxylic acid groups. The first is directly attached to the aromatic ring, influencing and being influenced by its electronic properties. The second is at the terminus of a flexible three-carbon aliphatic chain. This structural duality is the source of its synthetic versatility, allowing for selective reactions or the introduction of a flexible spacer into a target molecule.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below. These values are critical for designing experiments, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥95% (Typical) | [1][2] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [1] |

| LogP | 1.402 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

| Storage | Room Temperature, Sealed in Dry Conditions | [1][3] |

Expert Insight: The TPSA and LogP values suggest moderate polarity and lipophilicity. This balance is often sought in drug development for achieving adequate aqueous solubility while retaining the ability to cross biological membranes. The four rotatable bonds in the ethyl chain impart significant conformational flexibility, a key consideration when designing molecules to fit into specific protein binding pockets.

Section 2: Synthesis and Chemical Reactivity

The synthesis and subsequent chemical transformations of this compound are central to its role as a molecular scaffold.

Synthetic Pathways

The synthesis of this compound and its close structural analog, homophthalic acid (2-(carboxymethyl)benzoic acid), often relies on the oxidation of bicyclic precursors. A general and effective strategy involves the oxidative cleavage of α-indanones.

Causality in Synthesis: The choice of an indanone precursor is strategic. The five-membered ring is strained and susceptible to oxidative cleavage under controlled conditions, reliably yielding the desired ortho-disubstituted benzoic acid structure. Reagents like chromic acid or potassium permanganate have been historically effective for this type of transformation. More modern methods may employ peroxide-based oxidation for improved safety and selectivity.[4][5]

Below is a generalized workflow for the synthesis of such compounds from an indanone precursor.

Caption: Generalized synthetic workflow from an indanone precursor.

Core Reactivity

The reactivity of this compound is dominated by its two carboxyl groups. These groups can undergo standard transformations such as:

-

Esterification : Formation of mono- or di-esters using alcohols under acidic conditions.

-

Amide Formation : Reaction with amines, often mediated by coupling agents, to form amides.

-

Anhydride Formation : Intramolecular dehydration, facilitated by reagents like acetic anhydride, can form a cyclic anhydride, linking the two carboxyl groups.

-

Reduction : Selective reduction of one or both carboxyl groups to alcohols using reagents like boranes.

Expert Insight on Selectivity: The aromatic carboxyl group is electronically deactivated by the benzene ring, making it slightly less acidic and potentially less reactive than the aliphatic carboxyl group under certain conditions. This subtle difference can be exploited for selective monofunctionalization, a key strategy for using this molecule as an asymmetrical linker. For instance, sterically hindered reagents may react preferentially at the more accessible aliphatic carboxyl group.

Section 3: Applications in Research and Drug Development

The bifunctional and flexible nature of this compound makes it a valuable tool for medicinal chemists and materials scientists.

Role as a Molecular Linker

In drug design, particularly for developing PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), linkers are essential for connecting a target-binding moiety to an effector molecule. The dicarboxylic nature and defined geometry of this molecule allow it to serve as a versatile scaffold or linker, spacing functional components at an optimal distance for biological activity.

Caption: Logical diagram of its application as a molecular linker.

Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[6][7] They are known to interact with various biological targets. The core scaffold of this compound can be elaborated to generate libraries of compounds for screening against therapeutic targets such as enzymes, receptors, and ion channels. For example, the related compound homophthalic acid is a precursor in the synthesis of the NSAID tesicam, highlighting the utility of this structural class in drug discovery.[8] Research has also shown that various synthetic derivatives of benzoic acid exhibit significant anticancer potential.[7][9]

Precursor for Polymers and Materials

Dicarboxylic acids are fundamental monomers in condensation polymerization. This molecule can be reacted with diols or diamines to produce polyesters and polyamides, respectively. The inclusion of the aromatic ring in the polymer backbone can enhance thermal stability and rigidity, while the flexible ethyl group can influence properties like solubility and processability.[10]

Section 4: Experimental Protocol: Diethyl Ester Synthesis

To illustrate its practical utility, this section provides a validated, step-by-step protocol for the synthesis of diethyl 2-(2-(ethoxycarbonyl)ethyl)benzoate, a common derivative.

Objective: To protect both carboxylic acid groups via Fischer esterification, rendering the molecule more suitable for subsequent reactions where acidic protons are undesirable.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.94 g, 10 mmol) in absolute ethanol (50 mL).

-

Causality: Ethanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the equilibrium towards the product.

-

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

-

Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Causality: Neutralization is critical for safety and to quench the reaction. The bicarbonate solution deprotonates the unreacted carboxylic acid, making it water-soluble and easily separable from the organic ester product.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality: The diethyl ester product is nonpolar and will preferentially partition into the organic ethyl acetate layer, separating it from aqueous salts and impurities.

-

-

Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent. Evaporation removes the volatile solvent, yielding the crude product.

-

-

Final Characterization: Purify the resulting oil by column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification : this compound is classified as a hazardous substance. According to GHS classifications, it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

-

Handling : Avoid contact with skin and eyes. Do not breathe dust.[3] Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile dicarboxylic acid with a well-defined structure that lends itself to a multitude of applications. From its role as a flexible linker in complex drug conjugates to a monomer in advanced materials, its utility is rooted in its fundamental physicochemical properties and predictable reactivity. This guide has provided a technical foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, emphasizing the causal relationships between its structure, properties, and applications. Future research will undoubtedly continue to uncover new and innovative uses for this important chemical building block.

References

- Organic Syntheses. homophthalic acid and anhydride. [Link]

- Wikipedia. Homophthalic acid. [Link]

- Matrix Fine Chemicals. 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0. [Link]

- Zenodo.

- PubChem - NIH. 3-(2-Carboxyethyl)benzoic acid. [Link]

- Google Patents.

- ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

- BYJU'S. Properties of Benzoic Acid. [Link]

- Preprints.org.

- PubMed.

- Sciencemadness Wiki. Benzoic acid. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 95% | CAS: 776-79-4 | AChemBlock [achemblock.com]

- 3. 776-79-4|this compound|BLD Pharm [bldpharm.com]

- 4. zenodo.org [zenodo.org]

- 5. US3578705A - Process for the preparation of homophthalic acid - Google Patents [patents.google.com]

- 6. annexechem.com [annexechem.com]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homophthalic acid - Wikipedia [en.wikipedia.org]

- 9. preprints.org [preprints.org]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

3-(2-Carboxyphenyl)propionic acid chemical structure

An In-Depth Technical Guide to 3-(2-Carboxyphenyl)propionic Acid: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with 3-(2-Carboxyphenyl)propionic acid. It moves beyond a simple data sheet to provide an in-depth analysis of the molecule's chemical identity, synthetic pathways, reactivity, and practical applications, grounded in authoritative scientific literature.

3-(2-Carboxyphenyl)propionic acid, also known by its IUPAC name 2-(2-carboxyethyl)benzoic acid, is an aromatic dicarboxylic acid.[1][2] Its structure, featuring a benzene ring substituted with a carboxylic acid group and a propionic acid chain at the ortho position, makes it a versatile building block in organic synthesis.

The molecule's identity is defined by the following identifiers:

| Identifier | Value |

| CAS Number | 776-79-4[1][2] |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol [2] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid |

| InChI Key | VEEXBQLWMFMATJ-UHFFFAOYSA-N[2] |

| SMILES | C1=CC=C(C(=C1)CCC(=O)O)C(=O)O |

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2] |

| Melting Point | 166-168 °C | [2] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 4 |

Synthesis and Characterization

The synthesis and subsequent purification of 3-(2-Carboxyphenyl)propionic acid are critical for ensuring material quality for research and development.

Synthetic Strategy Overview

A notable and efficient synthesis of 3-(2-Carboxyphenyl)propionic acid is achieved through the oxidative cleavage of β-tetralone.[2] This reaction utilizes potassium superoxide (KO₂) as a potent oxidizing agent in a toluene solvent system. The superoxide anion radical attacks the enolizable α-carbon of the ketone, leading to the opening of the aliphatic ring to form the dicarboxylic acid product.

This specific transformation is detailed in the peer-reviewed publication by Sotiriou, C., Lee, W., & Giese, R. W. (1990), titled "Superoxide oxidation: a novel route to aromatic 1,2-dicarboxylic acids" in The Journal of Organic Chemistry, 55(7), 2159–2164.[1][2][3] Researchers seeking to perform this synthesis should consult this primary source for a detailed experimental protocol, including stoichiometry, reaction conditions, and purification procedures.

Caption: High-level workflow for the synthesis of 3-(2-Carboxyphenyl)propionic acid.

Structural Characterization

Confirmation of the chemical structure and assessment of purity are essential post-synthesis. The standard analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the two distinct methylene groups of the propionic acid chain. ¹³C NMR spectroscopy provides confirmation of all ten carbon atoms, including the two carbonyl carbons of the carboxylic acids.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹) and strong C=O stretching absorptions (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 194.18 g/mol and can be used to analyze fragmentation patterns to further support the structure.

Chemical Reactivity and Synthetic Utility

The utility of 3-(2-Carboxyphenyl)propionic acid stems from its defined structure and the reactivity of its two carboxylic acid functional groups.

Intramolecular Cyclization

A key reaction of this molecule is its ability to undergo intramolecular cyclization upon heating to form 1-indanone.[2] This transformation is a type of intramolecular Friedel-Crafts acylation. Typically, such reactions are promoted by strong acids or dehydrating agents (e.g., polyphosphoric acid, Eaton's reagent) which activate one carboxylic acid group towards electrophilic attack on the aromatic ring, followed by cyclization and dehydration. This reaction provides a valuable route to constructing the indanone core, a common scaffold in medicinal chemistry.

Caption: Reaction scheme for the cyclization of the title compound to 1-indanone.

Role as a Versatile Synthetic Building Block

The presence of two carboxylic acid groups with slightly different steric and electronic environments allows for potential selective functionalization. This makes the compound a useful starting material for:

-

Polyester and Polyamide Synthesis: Can act as a monomer to introduce aromaticity and a flexible side chain into polymer backbones.

-

Heterocycle Synthesis: The dicarboxylic acid functionality can be used to construct various heterocyclic systems.

-

Scaffold for Drug Discovery: It can serve as a rigid scaffold onto which other functional groups can be attached, enabling the exploration of new chemical space.

Addressing Unsubstantiated Claims in Commercial Literature

A review of commercial supplier literature occasionally associates this compound with terms such as "phytoalexin," "luminescence properties," and "anti-inflammatory effects" attributed to "isoquinoline alkaloids." It is the assessment of this scientist that these claims should be viewed with significant caution.

-

Phytoalexins are antimicrobial compounds produced by plants under stress; 3-(2-Carboxyphenyl)propionic acid is a synthetic chemical.

-

The molecular structure does not contain an isoquinoline alkaloid moiety.

-

A search of primary scientific literature did not yield any peer-reviewed studies substantiating significant biological activities or luminescent properties for this specific molecule.

Researchers are strongly advised to rely on peer-reviewed scientific journals and established chemical databases rather than non-primary commercial sources for functional information.

Safety and Handling

As with any laboratory chemical, proper handling of 3-(2-Carboxyphenyl)propionic acid is paramount to ensure personnel safety. The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[1]

| GHS Hazard Information | |

| Pictograms | Corrosion, Exclamation Mark |

| Signal Word | Danger [2] |

| Hazard Statements | H315: Causes skin irritation.[2] H318: Causes serious eye damage.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Recommended Laboratory Protocol for Safe Handling

-

Engineering Controls: All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[2]

-

Dispensing: When weighing and transferring the solid, use spatulas and weigh paper within the fume hood. Avoid generating dust clouds.

-

Spill Response: In case of a spill, cordon off the area. Do not use dry sweeping methods. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand), collect it into a sealed container for hazardous waste, and decontaminate the area.

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Sotiriou, C., Lee, W., & Giese, R. W. (1990). Superoxide oxidation: a novel route to aromatic 1,2-dicarboxylic acids. The Journal of Organic Chemistry, 55(7), 2159–2164. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 226294, 3-(2-Carboxyphenyl)propionic acid. [Link]

Sources

"2-(2-Carboxyethyl)benzoic acid" CAS number 776-79-4

An In-Depth Technical Guide to 2-(2-Carboxyethyl)benzoic Acid (CAS 776-79-4): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, also known by synonyms such as 3-(2-Carboxyphenyl)propionic acid, is a bifunctional organic compound featuring a benzoic acid moiety substituted with a propionic acid chain.[1][2] Its unique architecture, combining a rigid aromatic core with a flexible aliphatic carboxylic acid linker, makes it a valuable building block in synthetic chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, characteristic analytical signatures, plausible synthetic routes, and key applications. The primary focus is on its role as a molecular scaffold, particularly highlighted by its use as a key intermediate in the synthesis of novel thromboxane antagonists, demonstrating its utility in medicinal chemistry.[3]

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound classified as an aromatic dicarboxylic acid.[1] Its structure is distinct from its isomer, 4-(2-Carboxyethyl)benzoic acid, and the closely related homolog, homophthalic acid (2-(Carboxymethyl)benzoic acid). Understanding these structural nuances is critical for its application in rational drug design, where linker length and substituent positioning dictate biological activity.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 776-79-4 | [1][2][4][5] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 3-(2-Carboxyphenyl)propionic acid; 2-Carboxybenzenepropanoic acid; 2-Carboxyhydrocinnamic acid | [1][5] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][4][5] |

| Molecular Weight | 194.19 g/mol | [4][5] |

| Canonical SMILES | O=C(O)CCC1=CC=CC=C1C(=O)O | [4][5] |

| InChI Key | VEEXBQLWMFMATJ-UHFFFAOYSA-N | [1][2] |

Structural Comparison Diagram

The precise placement of the carboxyethyl group is a key structural feature, influencing the molecule's geometry and reactivity compared to its isomers.

Caption: Structures of the title compound and related isomers.

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [5] |

| LogP | 1.402 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 4 | [5] |

These computed values suggest moderate polarity and good potential for forming hydrogen bonds, which are critical parameters in drug design for solubility and target binding. The presence of four rotatable bonds in the side chain imparts significant conformational flexibility.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key analytical signatures. These predictions are essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features of the carboxylic acid groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[6] Two distinct C=O stretching absorptions would be expected: one for the aromatic carboxylic acid (~1700-1725 cm⁻¹) and one for the aliphatic carboxylic acid (~1705-1725 cm⁻¹), which may overlap significantly.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show complex multiplets for the aromatic protons between 7.2 and 8.1 ppm. The proton ortho to the benzoic acid group is expected to be the most deshielded.[8] The two methylene groups (-CH₂-CH₂-) of the ethyl chain would appear as two distinct triplets around 2.5-3.2 ppm. A very broad singlet, characteristic of the acidic carboxylic protons, would be observed far downfield (>10 ppm), which would disappear upon a D₂O shake.[6]

-

¹³C NMR: Two signals for the carbonyl carbons are expected in the 165-180 ppm range.[6] Aromatic carbons would resonate between 125-140 ppm. The two methylene carbons would appear in the aliphatic region, typically between 25-40 ppm.

Mass Spectrometry

The molecular ion peak (M+) at m/z 194.19 would be observable. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6] Alpha-cleavage next to the aliphatic carbonyl group is also a probable fragmentation pathway.

Synthesis and Reaction Chemistry

As a substituted benzoic acid, this molecule can be prepared through various established synthetic organic chemistry routes and participates in reactions characteristic of both its aromatic ring and its two carboxylic acid functional groups.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be envisioned starting from 1-indanone via oxidative cleavage. This approach leverages a common and reliable transformation in organic synthesis.

Caption: Proposed synthetic route from 1-indanone.

Experimental Protocol: Synthesis via Oxidation of 1-Indanone

This protocol is a representative example based on established chemical principles for the oxidation of cyclic ketones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-indanone (1 equivalent) in a 1 M aqueous solution of sodium carbonate.

-

Oxidation: Heat the mixture to 80-90 °C. Slowly add a solution of potassium permanganate (KMnO₄, ~4 equivalents) in water portion-wise over 2-3 hours. The rationale for slow, portion-wise addition is to control the exothermicity of the reaction and prevent the accumulation of excess oxidant, which could lead to undesired side products. The purple color of the permanganate will dissipate as it is consumed.

-

Quenching and Filtration: After the addition is complete, continue heating until the purple color permanently disappears. Cool the reaction mixture to room temperature and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification and Isolation: Combine the filtrate and washings and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The acidification protonates the carboxylate intermediates, causing the desired dicarboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Purification: Collect the crude solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) can be performed to achieve high purity, typically >95%.[4]

Key Reactions

The two carboxylic acid groups exhibit different reactivity profiles, which can be exploited for selective functionalization. The benzoic acid moiety is less acidic and more sterically hindered than the propionic acid moiety.

-

Selective Esterification/Amidation: The terminal propionic acid group is more sterically accessible and slightly more acidic, making it more reactive towards esterification or amidation under carefully controlled conditions (e.g., using a mild coupling reagent like DCC/DMAP or EDC at low temperatures). This selectivity is crucial for its use as a linker where one end needs to be attached while the other remains free for subsequent reactions.

-

Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution. Both the carboxylic acid and the carboxyethyl groups are deactivating and meta-directing.[9] Therefore, reactions like nitration or halogenation are expected to occur at the position meta to the benzoic acid group, though harsh conditions would be required.[10]

Applications in Research and Drug Development

The primary value of this compound in a research context lies in its utility as a versatile scaffold and linker molecule.

Core Intermediate for Thromboxane Antagonists

A significant documented application is its use as a key intermediate in the synthesis of (carboxyethyl)benzylbenzenesulfonamidobicycloheptane, a novel thromboxane antagonist.[3] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its antagonists are investigated for treating cardiovascular diseases such as thrombosis and myocardial infarction.

In this context, this compound provides a rigid, pre-organized scaffold. The benzoic acid can be converted into an amide, while the propionic acid serves as a crucial binding element for the target receptor.

Caption: Role as a bifunctional scaffold in synthesis.

Potential as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

The bifunctional nature of this molecule makes it an attractive candidate for use as a linker in PROTAC technology. One carboxylic acid could be used to attach to a warhead that binds a target protein, while the other could be functionalized to connect to an E3 ligase-binding element. The length and flexibility of the propylethyl chain are within the typical range for effective PROTAC linkers, allowing for the proper orientation of the two ends of the chimera.

Safety, Handling, and Storage

Hazard Identification

While a specific, comprehensive safety data sheet for this compound is not universally available, GHS information from suppliers indicates it should be handled with care.[11]

-

GHS Pictogram: Exclamation Mark

-

Signal Word: Warning[11]

-

Hazard Statements: Based on analogous structures like benzoic acid, it may cause skin irritation, serious eye damage, and may cause respiratory irritation.[12]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Wear standard PPE: safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

-

Avoid generating dust during weighing and transfer.

-

In case of skin contact, wash thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] Keep away from strong bases and oxidizing agents.[13]

Conclusion

This compound (CAS 776-79-4) is more than a simple dicarboxylic acid; it is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its defined stereochemistry, differential reactivity of its functional groups, and documented role in the synthesis of bioactive compounds make it a valuable tool for researchers.[3] This guide has provided the core technical information required to effectively utilize, handle, and synthesize this compound, empowering scientists to leverage its unique properties in the pursuit of novel molecular entities.

References

- EON Biotech. This compound – (776-79-4). [Link]

- Pharmaffiliates. 3-(2-Carboxyphenyl)propionic acid. [Link]

- PubChem. 3-(2-Carboxyphenyl)propionic acid. [Link]

- National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

- Chemical Synthesis Database. 3-(2-carboxyethyl)benzoic acid. [Link]

- Chemical-Suppliers.com. 4-(2-Carboxyethyl)benzoic acid. [Link]

- PubChem. 2-(2-Carboxyacetamido)benzoic acid. [Link]

- Organic Syntheses. homophthalic acid and anhydride. [Link]

- Wikipedia. Homophthalic acid. [Link]

- Wikipedia. Benzoic acid. [Link]

- Redox.

- Google Patents.

- PubChem. Homophthalic acid. [Link]

- Matrix Fine Chemicals. 2-(CARBOXYMETHYL)BENZOIC ACID. [Link]

- YouTube. Reactions of Benzoic Acid | With Mechanism. [Link]

- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

- YouTube. Benzoic Acid Synthesis. [Link]

- Preprints.org.

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Save My Exams. Producing Benzoic Acid. [Link]

- Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

- Slideshare.

- YouTube. Medicinal Chemistry II (79)

- PubMed.

- YouTube. 6 Important Reactions of Benzoic Acid in one shot. [Link]

- MIT OpenCourseWare. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

- ResearchG

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-(2-Carboxyphenyl)propionic acid | C10H10O4 | CID 226294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound 95% | CAS: 776-79-4 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. web.mit.edu [web.mit.edu]

- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- 10. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 11. 776-79-4|this compound|BLD Pharm [bldpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. redox.com [redox.com]

molecular weight of "2-(2-Carboxyethyl)benzoic acid"

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-(2-Carboxyethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 776-79-4), centered on its molecular weight and the scientific implications of this fundamental property. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data recitation. It delves into the causality behind analytical method selection, the significance of molecular weight in the context of pharmacokinetics, and provides actionable experimental protocols. We will explore how the precise mass of this dicarboxylic acid is determined, its role in structural elucidation, and its importance in qualifying the molecule for further research, particularly within the framework of orally available drug candidates.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for all subsequent research. This compound is known by several synonyms, including 3-(2-Carboxyphenyl)propionic acid and 2-Carboxyhydrocinnamic acid.[1] Its unique structure, featuring a benzoic acid moiety substituted with a propionic acid chain at the ortho position, dictates its chemical behavior and analytical profile.

The molecular formula is C₁₀H₁₀O₄.[1][2] This formula is the basis for the theoretical calculation of its molecular weight.

Caption: Chemical structure of this compound.

Physicochemical Properties: The Central Role of Molecular Weight

The molecular weight of a compound is a critical parameter that influences its physical and biological properties, from melting point and solubility to its potential as a therapeutic agent. For this compound, the precise molecular weight is a key specification for confirming identity and purity.

| Property | Value | Significance & Context | Source |

| Molecular Weight | 194.18 g/mol (Average) 194.0579 g/mol (Monoisotopic) | The average molecular weight is used for stoichiometric calculations in bulk. The monoisotopic mass is crucial for high-resolution mass spectrometry to achieve unambiguous identification. | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | Defines the elemental composition and is the basis for calculating molecular weight. | [1][2] |

| CAS Number | 776-79-4 | A unique identifier assigned by the Chemical Abstracts Service, ensuring unambiguous reference in literature and databases. | [1][2] |

| Form | Solid | Indicates the physical state at standard temperature and pressure, relevant for handling and formulation. | [1] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | A calculated value that correlates with hydrogen bonding potential and is a strong predictor of drug transport properties, including membrane permeability. | ChemScene |

| Hydrogen Bond Donors | 2 | The two hydroxyl (-OH) groups can donate hydrogen bonds, influencing solubility and receptor binding. | ChemScene |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can accept hydrogen bonds, contributing to aqueous solubility and target interactions. | ChemScene |

Analytical Characterization: Experimental Verification of Molecular Weight

While the molecular weight can be calculated theoretically from the molecular formula, it must be confirmed experimentally. This not only verifies the compound's identity but also provides evidence of its purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality in Method Selection: Why Electrospray Ionization (ESI) is Ideal

The choice of ionization technique in mass spectrometry is critical and is dictated by the analyte's structure. For this compound, ESI is the preferred method.

-

Presence of Ionizable Groups: The molecule possesses two carboxylic acid groups. These are acidic moieties that readily lose a proton (deprotonate) in solution, especially under slightly basic or neutral conditions.

-

Negative Ion Mode Superiority: This propensity for deprotonation makes the molecule exceptionally well-suited for analysis in negative ion mode ESI (-ESI). In this mode, the instrument detects anions. The primary ion expected is the singly deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) corresponding to the molecular weight minus the mass of a proton.

-

Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This is crucial as it keeps the molecule intact, allowing for the detection of the molecular ion rather than just fragment ions. This ensures the primary piece of evidence—the molecular weight—is clearly observed.

Studies on dicarboxylic acids confirm that -ESI is a robust method, reliably producing [M-H]⁻ ions, which are characteristic of the intact molecule.[3][4]

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Self-Validating Protocol: Molecular Weight Determination by HRMS

This protocol describes a self-validating system for confirming the molecular weight of this compound. The inclusion of a system suitability check and mass calibration ensures the trustworthiness of the results.

Objective: To confirm the monoisotopic mass of this compound with high accuracy (<5 ppm mass error).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

Ultrapure water

-

Calibrant solution appropriate for negative ion mode

Methodology:

-

Mass Calibration:

-

Prior to sample analysis, perform a full mass calibration of the instrument across the desired mass range (e.g., m/z 50-1000) using the manufacturer-provided calibrant solution. This ensures the mass axis is accurate.

-

-

System Suitability Test (SST):

-

Prepare a known standard (e.g., sodium taurocholate) at a concentration of 1 µM.

-

Analyze the SST standard and confirm its [M-H]⁻ ion is detected within the acceptable mass accuracy window (e.g., < 3 ppm). This validates that the entire system (pump, source, analyzer) is performing correctly.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Perform a serial dilution in 50:50 methanol:water to a final concentration of 5 µM. A general protocol for dicarboxylic acids suggests a final concentration in the low micromolar range for infusion.[3]

-

-

ESI-MS Analysis:

-

Set the ESI source to negative ion mode.

-

Typical source parameters: Capillary voltage: -3.0 kV; Cone voltage: -40 V; Desolvation gas (N₂): 600 L/hr; Desolvation temperature: 350°C.

-

Infuse the sample solution directly into the source at a flow rate of 10 µL/min.

-

Acquire data in full scan mode over a mass range of m/z 50-500 for at least 1 minute to obtain a stable signal and averaged spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum.

-

Expected Result: A prominent peak should be observed at m/z 193.0506. This corresponds to the [M-H]⁻ ion of C₁₀H₁₀O₄ (Theoretical monoisotopic mass of M = 194.0579 Da; mass of H = 1.0078 Da).

-

Calculate the mass error in parts per million (ppm):

-

ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

-

-

Acceptance Criterion: The absolute ppm error must be less than 5 ppm for confident identification.

-

Relevance in Drug Development and Research

The molecular weight is not merely an identifier; it is a critical gatekeeper property in drug discovery.[5] Small molecule drug candidates are often evaluated using frameworks like Lipinski's Rule of Five to predict their potential for oral bioavailability.[6][7]

Assessment against Lipinski's Rule of Five

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria:[8][9]

-

Molecular weight < 500 Daltons

-

LogP (a measure of lipophilicity) < 5

-

No more than 5 hydrogen bond donors

-

No more than 10 hydrogen bond acceptors

Let's evaluate this compound:

-

Molecular Weight: 194.18 Da. (Pass) . This low molecular weight is highly favorable, as smaller molecules tend to have better absorption and distribution properties.[5][10]

-

LogP: 1.402 (calculated). (Pass) . This value indicates a balanced lipophilicity, suggesting it can partition between aqueous and lipid environments, a key aspect of crossing biological membranes.

-

Hydrogen Bond Donors: 2 (from the two -OH groups). (Pass) .

-

Hydrogen Bond Acceptors: 4 (from the four oxygen atoms). (Pass) .

Application as a Synthetic Building Block

As a dicarboxylic acid, this molecule is a versatile building block in organic synthesis.[12][13] The two carboxylic acid groups can be differentially functionalized to create esters, amides, or other derivatives, making it a valuable starting material for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[12]

Conclusion

The molecular weight of this compound, authoritatively determined to be 194.18 g/mol , is more than a data point; it is a cornerstone of its chemical identity and a key predictor of its scientific utility. Experimental verification via high-resolution mass spectrometry, guided by an understanding of the molecule's inherent ionizability, provides unequivocal confirmation of its structure. Furthermore, its low molecular weight, in conjunction with its other physicochemical properties, places it squarely within the "drug-like" chemical space defined by Lipinski's Rule of Five. This positions the compound as a valuable and promising entity for researchers in organic synthesis and professionals in the early stages of drug discovery.

References

- Kumar, G. S., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. [Link]

- Zenovel (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

- PubMed (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions.

- Bioaccess (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]

- GARDP Revive (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]

- Durrant Lab (n.d.). Molecular weight.

- Wikipedia (n.d.). Lipinski's rule of five. [Link]

- Taylor & Francis Online (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

- ACS Publications (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. [Link]

- ResearchGate (n.d.).

- Wisdomlib (2025). Molecular weight and size: Significance and symbolism. [Link]

- PubMed (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

- Waring, M.J., et al. (2015). Molecular Property Design: Does Everyone Get It?. Journal of Medicinal Chemistry. [Link]

- Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]

- The Royal Society of Chemistry (n.d.).

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 4. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Molecular Property Design: Does Everyone Get It? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. annexechem.com [annexechem.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Carboxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(2-Carboxyethyl)benzoic acid (CAS 776-79-4), a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the primary synthetic pathways, offering detailed, step-by-step protocols and a thorough examination of the underlying reaction mechanisms. The guide emphasizes scientific integrity, providing a rationale for experimental choices and citing authoritative sources to support key claims. Visual aids, including reaction pathway diagrams and data tables, are included to facilitate a deeper understanding of the synthetic strategies.

Introduction: The Significance of this compound

This compound, also known as 3-(2-carboxyphenyl)propanoic acid, is a disubstituted aromatic carboxylic acid. Its structure, featuring both a benzoic acid and a propanoic acid moiety in an ortho relationship, makes it a valuable building block in medicinal chemistry. The strategic placement of these two carboxylic acid groups allows for the creation of rigid scaffolds and the introduction of multiple points of interaction with biological targets. Notably, it serves as a crucial intermediate in the synthesis of novel thromboxane antagonists, which are investigated for their potential in treating cardiovascular diseases[1]. The compound's ability to undergo intramolecular cyclization upon heating to form 1-indanone further highlights its utility as a precursor to a variety of more complex molecules[2][3].

This guide will focus on two robust and well-established synthetic routes for the preparation of this compound:

-

Route 1: Arndt-Eistert Homologation of Homophthalic Acid. This elegant method provides a direct one-carbon chain extension of a readily available starting material.

-

Route 2: Malonic Ester Synthesis starting from a 2-(Halomethyl)benzoic Acid Derivative. This classic approach offers a reliable and versatile way to construct the propanoic acid side chain.

Synthetic Pathway 1: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a powerful method for the homologation of carboxylic acids, extending the carbon chain by a single methylene group[3][4]. This pathway is particularly attractive for the synthesis of this compound as it starts from the commercially available and structurally related homophthalic acid (2-carboxyphenylacetic acid).

Overall Reaction Scheme

The synthesis proceeds in two main stages: the conversion of homophthalic acid to its acid chloride, followed by the Arndt-Eistert reaction sequence involving a diazoketone intermediate and a Wolff rearrangement.

Caption: Arndt-Eistert homologation pathway for the synthesis of this compound.

Mechanistic Insights

The core of the Arndt-Eistert synthesis is the Wolff rearrangement[2]. After the formation of the α-diazoketone from the acid chloride and diazomethane, a catalyst (often a silver salt) or photolysis initiates the elimination of nitrogen gas to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement, where the alkyl group migrates to the carbene carbon, to form a ketene. This ketene is then trapped by a nucleophile, in this case, water, to yield the homologous carboxylic acid[3][5]. A key advantage of this method is that the stereochemistry of the migrating group is retained.

Detailed Experimental Protocol

Step 1: Preparation of Homophthalic Acid Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add homophthalic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 2.5 equivalents) in excess. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Gently heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude homophthalic acid chloride can be used directly in the next step.

Step 2: Arndt-Eistert Reaction

Caution: Diazomethane is toxic and explosive. This reaction should only be performed in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is to use (trimethylsilyl)diazomethane.

-

Dissolve the crude acid chloride (1 equivalent) in a suitable anhydrous solvent, such as diethyl ether or THF, and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diazomethane (approximately 2.2 equivalents) in diethyl ether to the cooled acid chloride solution with stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O, 0.1 equivalents) in water.

-

Slowly add the diazoketone solution to the silver oxide suspension with vigorous stirring. The mixture is then gently heated to 50-70°C to initiate the Wolff rearrangement.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the silver catalyst.

-

Acidify the aqueous filtrate with concentrated HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Data Summary

| Step | Reactants | Reagents | Key Conditions | Typical Yield |

| 1 | Homophthalic Acid | Thionyl Chloride, cat. DMF | Reflux, 2-3h | >95% (crude) |

| 2 | Acid Chloride | Diazomethane, Ag₂O, H₂O | 0°C to 70°C | 60-80% |

Synthetic Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and reliable method for preparing carboxylic acids from alkyl halides[6]. This route involves the alkylation of diethyl malonate with a suitable 2-(halomethyl)benzoic acid derivative, followed by hydrolysis and decarboxylation.

Overall Reaction Scheme

This multi-step synthesis begins with the preparation of a suitable starting material, such as methyl 2-(bromomethyl)benzoate, followed by the core malonic ester synthesis steps.

Caption: Malonic ester synthesis pathway for this compound.

Mechanistic Insights

The key to the malonic ester synthesis is the high acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. These protons can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate ion. This enolate acts as a potent nucleophile, readily displacing a halide from an alkyl halide in an SN2 reaction. The resulting alkylated malonic ester is then subjected to basic hydrolysis (saponification) to convert the ester groups into carboxylates. Acidification protonates the carboxylates to form a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final product[7].

Detailed Experimental Protocol

Step 1: Preparation of Diethyl 2-((2-(methoxycarbonyl)phenyl)methyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

Add a solution of methyl 2-(bromomethyl)benzoate (1 equivalent) in ethanol to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture, and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from the previous step, add a solution of sodium hydroxide (3 equivalents) in water.

-

Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of all three ester groups.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

Gently heat the acidic solution to reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the solution to room temperature, which should cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Data Summary

| Step | Reactants | Reagents | Key Conditions | Typical Yield |

| 1 | Methyl 2-(bromomethyl)benzoate, Diethyl Malonate | Sodium Ethoxide, Ethanol | Reflux, 4-6h | 70-85% |

| 2 | Alkylated Ester | NaOH, HCl | Reflux | 80-90% |

Alternative Synthetic Strategies

While the two routes detailed above are robust and reliable, other synthetic strategies can also be employed to synthesize this compound.

-

Oxidative Cleavage of 1-Indanone Derivatives: As previously mentioned, the target molecule is a precursor to 1-indanone. It is conceivable that an oxidative cleavage of the 1-indanone ring system could yield the desired dicarboxylic acid. Reagents such as potassium permanganate or ozone could potentially effect this transformation, although selectivity and yield may be a concern.

-

Hydrolysis of Dinitrile or Cyano-Acid Precursors: A synthetic route involving the introduction of cyano groups followed by hydrolysis is a common strategy for preparing carboxylic acids. For instance, the synthesis of 3-(2-cyanophenyl)propanoic acid followed by the hydrolysis of the nitrile group would yield the target molecule[8]. This approach can be advantageous due to the diverse methods available for introducing cyano groups into organic molecules.

Conclusion

The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. This guide has provided a detailed examination of two primary and effective synthetic pathways: the Arndt-Eistert homologation and the malonic ester synthesis. Both methods utilize readily available starting materials and are based on well-understood and reliable organic reactions. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. The mechanistic insights and detailed protocols provided herein are intended to equip researchers and scientists with the necessary knowledge to confidently synthesize this important chemical intermediate.

References

- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.

- Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

- Wikipedia. Arndt–Eistert reaction. [Link]

- Chem-St

- NROChemistry.

- Chemistry LibreTexts. Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

- Wikipedia. Malonic ester synthesis. [Link]

- Pharmaffiliates. 3-(2-Carboxyphenyl)propionic acid. [Link]

- L.S.College, Muzaffarpur. Malonic ester synthesis. [Link]

- Chemistry LibreTexts. Malonic Ester Synthesis. [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 20a: Three Carbon-Heteroatom Bonds: Acid Halides; Carboxylic Acids and Acid Salts. (2006). Thieme.

- Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

- Google Patents.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-(2-Carboxyethyl)benzoic acid: Principles, Data, and Experimental Determination

This guide provides a comprehensive overview of the solubility characteristics of 2-(2-carboxyethyl)benzoic acid, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, collates available data, and presents a robust, field-proven protocol for its experimental determination. Our focus is on providing not just data, but a deeper understanding of the physicochemical principles that govern the solubility of this dicarboxylic acid.

Introduction: The Significance of Solubility in Research and Development

This compound, with its dual carboxylic acid functionalities and aromatic core, presents a unique solubility profile that is critical to its application in chemical synthesis, materials science, and pharmaceutical development. Understanding and quantifying its solubility is paramount for reaction optimization, formulation design, and predicting bioavailability. Low aqueous solubility, a common challenge in drug discovery, can lead to unpredictable in vitro results and poor in vivo performance[1][2]. This guide serves as a foundational resource for navigating the complexities of this compound's solubility.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. For this compound (CAS: 776-79-4), these properties dictate its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |

| Molecular Weight | 194.19 g/mol | [4] |

| Appearance | Solid | [3] |

| LogP (Predicted) | 1.402 | [4] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

The presence of two carboxylic acid groups, capable of donating and accepting hydrogen bonds, alongside a nonpolar benzene ring, results in a molecule with amphiphilic character. This duality governs its solubility behavior across a spectrum of solvents. The predicted LogP value suggests a moderate lipophilicity.

Solubility Profile: Theoretical Considerations and Available Data

As a dicarboxylic acid, the solubility of this compound is highly dependent on the nature of the solvent and the pH of the medium.

Aqueous Solubility and the Influence of pH

In aqueous solutions, the ionization of the carboxylic acid groups plays a pivotal role. The solubility of the compound will be at its minimum at a pH between its two pKa values, where the molecule is in its neutral, zwitterionic form. As the pH deviates from this isoelectric point, the carboxylic acid groups will either be protonated (at low pH) or deprotonated (at high pH), leading to the formation of charged species that are more readily solvated by water, thus increasing solubility.

Solubility in Organic Solvents

Generally, carboxylic acids exhibit greater solubility in polar organic solvents with which they can form hydrogen bonds. Solvents like alcohols (ethanol, methanol), ketones (acetone), and ethers are expected to be good solvents for this compound[6]. The aromatic ring also allows for van der Waals interactions with nonpolar solvents, although the polar carboxylic acid groups will limit solubility in highly nonpolar solvents like hexane.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method[8][9]. This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium state represents the thermodynamic solubility. Extended incubation times (e.g., 24 hours or more) are often necessary to ensure true equilibrium is achieved, especially for compounds that dissolve slowly[1].

Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Scintillation vials or screw-capped tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be clearly visible to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C). Allow the samples to shake for a predetermined time (e.g., 24 to 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Standard Curve: Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for understanding and determining its solubility. The amphiphilic nature of the molecule, with its two carboxylic acid groups and aromatic ring, dictates a complex solubility profile that is highly dependent on the solvent and pH. For researchers and developers, the provided shake-flask protocol offers a reliable method for generating the precise solubility data necessary for advancing their work. As with any experimental undertaking, careful execution and a validated analytical method are key to obtaining accurate and reproducible results.

References

- Organic Syntheses Procedure. Homophthalic acid and anhydride.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

- Guidechem. Homophthalic acid 89-51-0 wiki.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- CymitQuimica. This compound.

- ChemScene. This compound.

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024).

- Sciencemadness Wiki. Benzoic acid. (2024).

- BYJU'S. Properties of Benzoic Acid.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

spectroscopic data of 3-(2-Carboxyphenyl)propionic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(2-Carboxyphenyl)propionic Acid

Introduction

3-(2-Carboxyphenyl)propionic acid (also known as 2-(2-carboxyethyl)benzoic acid) is a dicarboxylic acid featuring both an aromatic and an aliphatic carboxyl group.[1][2] Its unique structure makes it a valuable building block in the synthesis of various organic compounds, including pharmaceuticals.[3] Accurate and comprehensive characterization of this molecule is paramount for researchers in synthetic chemistry and drug development to ensure purity, confirm identity, and understand its chemical behavior.

This guide provides a detailed exploration of the core spectroscopic techniques used to characterize 3-(2-Carboxyphenyl)propionic acid: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind experimental choices and the structural basis for the observed spectral features, providing a robust framework for analysis.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, a preliminary analysis of the molecular structure provides a predictive roadmap for the expected spectroscopic data.

Chemical Structure: 3-(2-Carboxyphenyl)propionic acid Molecular Formula: C₁₀H₁₀O₄[1] Molecular Weight: 194.18 g/mol [1][4]

Caption: Molecular structure of 3-(2-Carboxyphenyl)propionic acid.

Key Structural Features & Predictions:

-

Two Carboxyl Groups: Expect strong IR signals for C=O and broad O-H stretches. In ¹³C NMR, two distinct carbonyl carbon signals are anticipated in the 165-185 ppm region.[5] In ¹H NMR, two acidic proton signals should appear far downfield (>10 ppm).[6]

-

Substituted Benzene Ring: Aromatic C-H and C=C stretches will be present in the IR spectrum. The substitution pattern suggests a complex multiplet pattern in the aromatic region (7-8.5 ppm) of the ¹H NMR spectrum. Four distinct signals are expected for the aromatic carbons in the ¹³C NMR spectrum.

-

Ethylene Bridge (-CH₂-CH₂-): Aliphatic C-H stretches will appear in the IR spectrum. In the ¹H NMR, this will manifest as two distinct signals, likely triplets, due to coupling with each other. Two corresponding signals will appear in the aliphatic region of the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For a solid sample like 3-(2-Carboxyphenyl)propionic acid, the KBr pellet method is the gold standard. This choice is deliberate; it minimizes scattering of the infrared beam and avoids solvent peaks that could obscure key regions of the spectrum.[7]

Experimental Protocol: KBr Pellet Method

This protocol ensures the creation of a high-quality, semi-transparent pellet for analysis.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Causality Behind the Protocol:

-

Grinding: Reducing the particle size to less than the wavelength of the IR light is critical to prevent significant scattering, which would result in a sloping baseline and poor-quality spectrum.[7]

-

Dry KBr: Potassium bromide is hygroscopic. Any absorbed water will introduce a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the sample's true O-H signal.[8]

-

Pressure: The applied pressure causes the KBr to plasticize and form a clear, glass-like disc that is transparent to infrared radiation, allowing for a clean transmission spectrum of the embedded sample.[8]

Data Interpretation

The FTIR spectrum of 3-(2-Carboxyphenyl)propionic acid is dominated by features from its two carboxylic acid functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Rationale & Expected Appearance |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid O-H | A very broad and strong absorption band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4][9] This breadth is due to the various vibrational states accessible through the hydrogen bond. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to weak sharp peaks appearing on top of the broad O-H band. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂-) | Medium to weak sharp peaks, also often superimposed on the O-H band.[4] |

| ~1710 | C=O Stretch | Dimeric Carboxylic Acid C=O | An intense, sharp absorption. The position around 1710 cm⁻¹ (as opposed to ~1760 cm⁻¹) is characteristic of the hydrogen-bonded dimer that carboxylic acids form in the solid state.[5][6] We expect this peak to be slightly broadened due to the two non-equivalent carbonyl environments. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Two to three medium-intensity sharp peaks characteristic of the benzene ring skeletal vibrations. |

| ~1300 | C-O Stretch | Carboxylic Acid C-O | A medium-intensity band, often coupled with O-H in-plane bending. |

| ~920 | O-H Bend | Dimeric Carboxylic Acid O-H | A broad, medium-intensity peak characteristic of the out-of-plane bend of the hydrogen-bonded dimer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy